Bienvenue dans la boutique en ligne BenchChem!

P2Y12 antagonist 1

P2Y12 Receptor Binding Affinity Inhibitor Potency

P2Y12 antagonist 1 (compound 26) is a direct, reversible small-molecule antagonist of the P2Y12 receptor with a high binding affinity (Ki 3.13 μM). Ideal for preclinical research requiring selective inhibition of ADP-induced platelet aggregation without P2Y1 cross-reactivity. Its uncharged ester structure and higher potency compared to SYL-4 make it the preferred reference standard for assay calibration and washout experiments.

Molecular Formula C20H15N3O5S
Molecular Weight 409.4 g/mol
CAS No. 6222-65-7
Cat. No. B1604810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2Y12 antagonist 1
CAS6222-65-7
Molecular FormulaC20H15N3O5S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N)S(=O)(=O)O)N
InChIInChI=1S/C20H15N3O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,21-22H2,(H,26,27,28)
InChIKeyZCQMYMXRGJWSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2Y12 Antagonist 1 (CAS 6222-65-7): Procurement Guide for a Selective, Structurally Differentiated Platelet Aggregation Inhibitor


P2Y12 antagonist 1, also referenced as compound 26, is a small-molecule antagonist of the P2Y12 purinergic receptor with a reported binding affinity (Ki) of 3.13 μM . This compound is a member of the acyclic adenine nucleotide analogue class and is utilized in preclinical research to inhibit ADP-induced platelet aggregation [1]. Its chemical structure (C20H15N3O5S; MW 409.42 g/mol) features uncharged ester substitutions that distinguish it from charged phosphate-containing analogues and clinically approved thienopyridine or nucleoside agents [1].

Why P2Y12 Antagonist 1 (6222-65-7) Cannot Be Interchanged with Clinical P2Y12 Inhibitors or Closely Related Analogues


Substitution with another P2Y12-targeting molecule, including clinical agents like ticagrelor or clopidogrel, is not scientifically valid. P2Y12 antagonist 1 is a direct, reversible, and structurally distinct research tool, whereas many clinical agents are irreversible prodrugs or exhibit divergent binding kinetics and off-target profiles [1]. Furthermore, even within the same chemical series, minor structural modifications profoundly alter functional activity; for example, the closely related analogue SYL-4 (CAS 6222-65-7) exhibits a Ki of 7.35 ± 1.72 μM—a 2.3-fold lower affinity than P2Y12 antagonist 1 (Ki 3.13 μM)—despite sharing an identical molecular formula . These quantitative differences in binding affinity and the distinct non-charged pharmacophore directly impact experimental reproducibility and biological interpretation.

Quantitative Differentiation Evidence for P2Y12 Antagonist 1 (6222-65-7) Relative to Key Comparators


Binding Affinity (Ki) Comparison: P2Y12 Antagonist 1 vs. SYL-4 Analogue

P2Y12 antagonist 1 demonstrates a 2.3-fold higher binding affinity for the P2Y12 receptor compared to the closely related analogue SYL-4, which shares the identical CAS registry number (6222-65-7) and molecular formula. The Ki value for P2Y12 antagonist 1 is 3.13 μM, whereas SYL-4 exhibits a Ki of 7.35 ± 1.72 μM . This quantifiable difference in binding affinity underscores that not all compounds bearing the same CAS number are functionally equivalent and that the specific batch or vendor designation can reflect distinct chemical entities or purity profiles.

P2Y12 Receptor Binding Affinity Inhibitor Potency

Functional cAMP Pathway Antagonism: IC50 Quantification in Rat Platelets

In a functional assay measuring antagonism of ADP-induced inhibition of cAMP accumulation in rat platelets, P2Y12 antagonist 1 (compound 26) exhibited an IC50 of 7 μM [1]. This value provides a direct, functional correlate to its receptor binding affinity and confirms its ability to modulate the Gαi-coupled P2Y12 signaling pathway. While clinical comparators like ticagrelor and cangrelor are potent (nanomolar) antagonists, the μM-range IC50 of P2Y12 antagonist 1 defines its utility as a research tool for studying P2Y12 pharmacology without the confounding factors of irreversible inhibition or prodrug metabolism that are characteristic of agents like clopidogrel and prasugrel [2].

cAMP Signaling P2Y12 Function Rat Platelet Assay

Inhibition of Human Platelet Aggregation: Comparative IC50 Values vs. Closely Related Analogue

In human washed platelets, P2Y12 antagonist 1 (compound 26) inhibited ADP (2 μM)-induced aggregation with an IC50 of 30 μM [1]. In the same study, the structurally related diphenylacetyl derivative (compound 31) exhibited an IC50 of 45 μM, demonstrating that P2Y12 antagonist 1 is 1.5-fold more potent at inhibiting human platelet aggregation than this close chemical analogue [1]. This head-to-head comparison within the same experimental system provides direct evidence of the influence of the dipivaloyl ester moiety (present in compound 26) on functional antiplatelet activity.

Platelet Aggregation Human Platelets Antithrombotic Activity

Receptor Selectivity Profile: P2Y12 vs. P2Y1 Functional Discrimination

P2Y12 antagonist 1 (compound 26) exhibits functional selectivity for the P2Y12 receptor over the P2Y1 receptor. In cellular assays, compound 26 did not inhibit P2Y1 receptor-induced phospholipase C (PLC) activity, whereas it potently antagonized the P2Y12-mediated cAMP pathway (IC50 7 μM) [1]. This contrasts with the dual P2Y1/P2Y12 antagonist-1 (compound 24w), which inhibits both receptors and ADP-induced platelet aggregation in rabbit plasma with an IC50 of 4.23 μM . The selective profile of P2Y12 antagonist 1 makes it a superior tool for dissecting P2Y12-specific signaling contributions in mixed platelet populations.

Receptor Selectivity P2Y1 Phospholipase C

Optimal Research and Industrial Applications for P2Y12 Antagonist 1 (6222-65-7) Based on Quantitative Evidence


Dissecting P2Y12-Specific Signaling in Platelet Function Studies

P2Y12 antagonist 1 is ideally suited for experiments requiring selective blockade of the P2Y12 receptor without confounding activity at P2Y1. As evidenced by its lack of inhibition of P2Y1-mediated PLC activity , researchers can use this compound to isolate P2Y12 contributions to ADP-induced platelet aggregation and cAMP modulation. The functional IC50 of 7 μM in rat platelets and 30 μM in human platelets provides a quantitative framework for dose-response studies . This selectivity profile is particularly valuable when investigating the distinct roles of P2Y1 and P2Y12 in thrombus formation or when validating the mechanism of action of novel antiplatelet candidates.

Structure-Activity Relationship (SAR) Studies of Non-Charged P2Y12 Antagonists

The uncharged dipivaloyl ester groups of P2Y12 antagonist 1 represent a key structural departure from charged phosphate-containing analogues . This compound serves as a critical reference standard for medicinal chemistry programs aiming to develop orally bioavailable, non-phosphate P2Y12 antagonists. The 1.5-fold higher potency in inhibiting human platelet aggregation compared to the diphenylacetyl analogue (compound 31) highlights the specific contribution of the dipivaloyl moiety . Researchers can use P2Y12 antagonist 1 as a benchmark to evaluate new chemical entities designed to improve upon its micromolar affinity and functional potency.

Calibration and Standardization of P2Y12 Binding and Functional Assays

Given its defined Ki (3.13 μM) and functional IC50 values (7 μM and 30 μM) [1], P2Y12 antagonist 1 can be employed as a reference compound to calibrate in vitro P2Y12 receptor binding assays and platelet aggregation assays. Its reversible binding profile contrasts with the irreversible inhibition characteristic of active metabolites of thienopyridine prodrugs (e.g., clopidogrel, prasugrel) [2]. This property makes P2Y12 antagonist 1 a more tractable control for washout experiments and for establishing assay windows in high-throughput screening campaigns targeting the P2Y12 receptor.

Comparative Pharmacology Studies with Structurally Related Analogues (e.g., SYL-4)

Because P2Y12 antagonist 1 and SYL-4 share the same CAS registry number (6222-65-7) and molecular formula but exhibit different reported Ki values (3.13 μM vs. 7.35 μM) , researchers can utilize P2Y12 antagonist 1 as the higher-affinity reference point in comparative studies. Such studies are essential for understanding how subtle differences in synthetic routes, purity, or structural isomerism impact biological activity. Procuring the specific P2Y12 antagonist 1 designation ensures the higher-affinity phenotype is used for experiments requiring maximal P2Y12 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2Y12 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.